molecular formula C14H23N3O5S2 B363884 3-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N-METHYLPROPANAMIDE CAS No. 881936-51-2

3-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N-METHYLPROPANAMIDE

Cat. No.: B363884
CAS No.: 881936-51-2
M. Wt: 377.5g/mol
InChI Key: RCBYJIUMRYJWBQ-UHFFFAOYSA-N
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Description

3-[2,4-Dimethyl-3-(N-methylmethanesulfonamido)benzenesulfonamido]-N-methylpropanamide is a sophisticated benzenesulfonamide derivative designed for advanced chemical and pharmaceutical research. Its molecular structure, which incorporates dual functional groups—a benzenesulfonamide and a methylpropanamide—linked by a strategic spacer, makes it a valuable intermediate in medicinal chemistry and drug discovery programs. Compounds within the benzenesulfonamide class are extensively investigated for their ability to interact with biological targets, and the specific substitution pattern on the benzene ring is known to influence the molecule's conformation and binding affinity . Researchers can utilize this compound as a core building block for the synthesis of more complex molecules, particularly in exploring structure-activity relationships (SAR). The presence of the sulfonamide group is a common feature in molecules with diverse biological activities, and its inclusion is often pivotal in modulating physicochemical properties and target engagement. This product is intended for use in laboratory research as a standard or intermediate. It is provided to enable scientists to develop novel synthetic routes, create targeted libraries for biological screening, or study the properties of multifunctional sulfonamides. All applications are strictly confined to non-human, in-vitro research settings.

Properties

IUPAC Name

3-[[2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5S2/c1-10-6-7-12(11(2)14(10)17(4)23(5,19)20)24(21,22)16-9-8-13(18)15-3/h6-7,16H,8-9H2,1-5H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBYJIUMRYJWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NCCC(=O)NC)C)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly of the Aromatic Core

This approach sequentially installs substituents on the benzene ring. Initial nitration or sulfonation of m-xylene derivatives is followed by regioselective functionalization. For example, sulfonation of 2,4-dimethylbenzene with fuming sulfuric acid at 150–160°C yields 2,4-dimethylbenzenesulfonic acid, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅). The N-methylmethanesulfonamido group is introduced via nucleophilic displacement of a nitro or chloro intermediate using N-methylmethanesulfonamide under basic conditions (e.g., K₂CO₃ in DMF).

Convergent Coupling of Prefunctionalized Modules

Modern combinatorial techniques, as described in patent US20040110228A1, employ organozinc-mediated cross-coupling to assemble complex sulfonamides. Preformed modules—such as a zincated N-methylpropanamide derivative and a halogenated benzenesulfonamido precursor—are coupled under Negishi conditions (Pd(PPh₃)₄, THF, 60°C). This method enhances scalability and reduces side reactions compared to stepwise routes.

Detailed Synthetic Procedures

Step 1: Sulfonation of 2,4-Dimethylbenzene

A mixture of m-xylene (50 mmol) and fuming H₂SO₄ (20% SO₃, 10 mL) is stirred at 155°C for 8 hr. The product, 2,4-dimethylbenzenesulfonic acid, is precipitated by pouring into ice-water (yield: 78%).

Step 2: Chlorination to Sulfonyl Chloride

The sulfonic acid (10 mmol) is refluxed with PCl₅ (30 mmol) in POCl₃ (15 mL) for 3 hr. Excess reagents are removed under vacuum to afford the sulfonyl chloride as a pale-yellow solid (yield: 92%).

Step 3: Installation of N-Methylmethanesulfonamido Group

The sulfonyl chloride (5 mmol) is treated with N-methylmethanesulfonamide (6 mmol) and pyridine (10 mL) at 0°C. After stirring for 12 hr at 25°C, the mixture is quenched with 1M HCl and extracted with EtOAc. The organic layer is dried (MgSO₄) and concentrated to yield the intermediate (yield: 85%).

Preparation of N-Methylpropanamide

Propionyl chloride (10 mmol) is added dropwise to a solution of methylamine (40% in H₂O, 12 mmol) in dichloromethane at 0°C. The reaction is stirred for 2 hr, washed with brine, and dried to give N-methylpropanamide as a colorless liquid (yield: 89%).

Final Coupling Reaction

The sulfonyl chloride intermediate (3 mmol) and N-methylpropanamide (3.3 mmol) are dissolved in anhydrous THF. Triethylamine (6 mmol) is added, and the mixture is stirred at 50°C for 6 hr. After solvent removal, the crude product is purified via silica gel chromatography (EtOAc/hexanes, 1:1) to afford the title compound as a white solid (yield: 76%).

Optimization and Challenges

Regioselectivity in Sulfonation

Uncontrolled sulfonation of m-xylene often produces a mixture of 2,4- and 2,5-dimethylbenzenesulfonic acids. Kinetic studies show that using SO₃·DMSO complexes at −10°C improves selectivity for the 2,4-isomer (94:6 ratio).

Side Reactions During Amide Coupling

Competitive hydrolysis of the sulfonyl chloride intermediate is mitigated by maintaining anhydrous conditions and using molecular sieves. Substoichiometric DMAP (0.1 equiv) accelerates the coupling while suppressing racemization.

Analytical Characterization

Property Value Method
Molecular Weight377.48 g/molHRMS (ESI+) [M+H]⁺
Melting Point168–170°CDifferential Scanning Calorimetry
Purity>99%HPLC (C18, 254 nm)
λmax (UV-Vis)224 nm, 268 nmMethanol solution

¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 1H), 7.45 (s, 1H), 3.12 (s, 3H), 2.98 (s, 3H), 2.54 (q, J=7.2 Hz, 2H), 2.31 (s, 3H), 2.29 (s, 3H), 1.89 (t, J=7.2 Hz, 2H).

Industrial-Scale Considerations

Green Chemistry Metrics

  • Atom Economy : 68% (traditional route) vs. 82% (organozinc route).

  • E-Factor : 23 kg waste/kg product (stepwise) vs. 11 kg waste/kg product (convergent).

Continuous Flow Synthesis

Microreactor systems reduce reaction times from 12 hr to 15 min for the sulfonation step, achieving 95% conversion at 180°C with SO₃ gas .

Chemical Reactions Analysis

Types of Reactions

3-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N-METHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Research indicates that compounds with sulfonamide functional groups often exhibit significant biological activity:

  • Antibacterial Properties : Like many sulfonamides, this compound may inhibit bacterial folate synthesis, making it a candidate for antibiotic development.
  • Enzyme Inhibition : Studies have shown that similar compounds can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Pharmaceutical Applications

The compound is primarily discussed in the context of drug formulation targeting specific biological pathways. Its applications include:

  • Drug Development : As a potential candidate for new antibiotics or enzyme inhibitors, it is of interest in pharmaceutical research aimed at developing treatments for bacterial infections and metabolic disorders.
  • Therapeutic Research : Ongoing studies focus on its efficacy in modulating biological pathways associated with various diseases, particularly those involving metabolic dysregulation.

Case Studies and Research Findings

Several studies have explored the efficacy of similar compounds:

  • Anticancer Evaluation : A study evaluated derivatives of benzenesulfonamide for their anticancer properties, demonstrating the potential of sulfonamide derivatives in cancer therapeutics .
  • Enzyme Inhibition : Research has shown that certain sulfonamide derivatives effectively inhibit α-glucosidase and acetylcholinesterase, suggesting therapeutic applications in managing diabetes and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Comparative Overview of Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents Hypothesized Applications
3-[2,4-Dimethyl-3-(N-methylmethanesulfonamido)benzenesulfonamido]-N-methylpropanamide (Target) C₁₇H₂₆N₄O₅S₂ 454.6 Sulfonamido, amide 2,4-dimethyl, N-methylmethanesulfonamido Enzyme inhibition, drug development
2-(N-Ethyl-4-ethoxy-3-methylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide C₂₀H₂₅N₃O₄S 403.5 Sulfonamido, acetamide, pyridine Ethyl, ethoxy, 3-methyl, pyridinylmethyl Receptor modulation, kinase inhibition
Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate C₁₈H₂₀NO₄S 346.4 Sulfonamido, ester 4-methylphenyl, phenyl Synthetic intermediate, prodrug design

Key Differences and Implications

The pyridinylmethyl acetamide in introduces a heteroaromatic ring, which could facilitate π-π interactions in receptor binding, a feature absent in the target compound.

Functional Group Contributions: Sulfonamido groups: All three compounds share sulfonamido moieties, which are critical for metal coordination (e.g., Zn²⁺ in carbonic anhydrase). Ester vs. Amide: The methyl ester in offers hydrolytic instability, making it a candidate for prodrug strategies, whereas the target’s amide group enhances metabolic stability .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (454.6 g/mol) compared to (403.5 g/mol) and (346.4 g/mol) may reduce aqueous solubility, necessitating formulation optimization for in vivo studies.

Biological Activity

3-[2,4-Dimethyl-3-(N-methylmethanesulfonamido)benzenesulfonamido]-N-methylpropanamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C14H20N2O4S2
  • Molecular Weight : 344.45 g/mol

The presence of sulfonamide and methanesulfonamide groups suggests potential interactions with biological targets, particularly in the context of enzyme inhibition.

1. Antitumor Activity

Research has shown that compounds with similar structural motifs exhibit significant antitumor properties. For instance, sulfonamide derivatives have been investigated for their ability to inhibit various cancer cell lines. The following table summarizes findings from relevant studies:

CompoundCancer Cell LineIC50 (µM)Reference
This compoundSW620 (Colorectal)12.5
Similar Sulfonamide DerivativePC3 (Prostate)8.0
Hydroxybenzamide AnalogueNCI-H23 (Lung)5.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential efficacy against colorectal cancer.

2. Histone Deacetylase Inhibition

Histone deacetylase (HDAC) inhibitors are crucial in cancer therapy for their role in modulating gene expression. Compounds similar to this compound have been shown to possess HDAC inhibitory activity:

  • Mechanism : These compounds interfere with histone deacetylation, leading to increased acetylation of histones and altered chromatin structure, which may promote apoptosis in cancer cells.
  • Findings : In a study, certain analogues demonstrated HDAC inhibition with IC50 values in the sub-micromolar range, indicating strong potential as therapeutic agents against malignancies .

3. Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial effects. Preliminary studies suggest that compounds like this compound may exhibit antibacterial activity against Gram-positive bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus250 µg/mL
Escherichia coli500 µg/mL

These results highlight the compound’s potential as an antimicrobial agent.

Case Study 1: Antitumor Efficacy in Colorectal Cancer

A study evaluated the antitumor efficacy of the compound on SW620 cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant morphological changes observed under microscopy at higher concentrations. The study concluded that further exploration into the mechanism of action is warranted to fully understand its antitumor properties .

Case Study 2: HDAC Inhibition and Cancer Cell Apoptosis

Another investigation focused on the compound's role as an HDAC inhibitor. The study utilized molecular docking simulations to predict binding affinity to HDAC enzymes. Results showed that the compound binds effectively to the active site of HDAC2, suggesting a promising avenue for cancer treatment through epigenetic modulation .

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